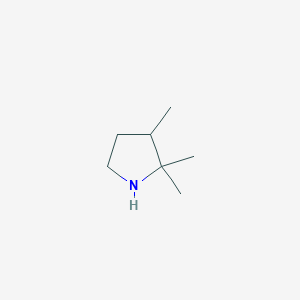
(3-amino-1H-pyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3-amino-1H-pyrazol-1-yl)acetic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and further reacted with acetic anhydride to yield acetylated products . Another study reported a multi-component reaction in an ionic liquid to synthesize 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, showcasing an environmentally friendly approach with high yields . Additionally, novel pyrazolo[3,4-b]pyridine products were synthesized via condensation of pyrazole-5-amine derivatives with activated carbonyl groups .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal and molecular structures of metal complexes with a pyrazole-derived ligand were determined by X-ray structure analysis . The molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on NMR spectral and X-ray data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclizations and condensations. Divergent cyclisations of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids with formyl and acetyl electrophiles led to the formation of interesting bicyclic heterocycles . The reaction outcomes were highly sensitive to the nature of the reagents and the acidity of the reaction medium.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized by spectroscopic methods and by studying their reactivity in different conditions. The study of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate provided insights into the acetylation process and the properties of the resulting compounds . The physicochemical characteristics of metal complexes with pyrazole-derived ligands were also described, with IR and 1H NMR spectra supporting the observed molecular structures .
Aplicaciones Científicas De Investigación
Synthesis and Bioevaluation of Novel Pyrazole Derivatives
Pyrazole derivatives synthesized from (3-amino-1H-pyrazol-1-yl)acetic acid have shown considerable promise in agrochemical and pharmaceutical applications due to their herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. The novel series of pyrazole derivatives have been synthesized under various conditions, showcasing potential physical and chemical properties for diverse applications (Sheetal et al., 2018).
Catalysis and Chemical Transformations
Research into the regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles, including those derived from (3-amino-1H-pyrazol-1-yl)acetic acid, has clarified significant synthetic pathways. These pathways lead to the formation of pyrazolo[1,5-a]pyrimidines, showcasing the compound's role in facilitating diverse chemical transformations and synthesis of heterocycles (M. Mohamed & A. M. Mahmoud, 2019).
Development of Anticancer Agents
The synthesis strategies of pyrazoline derivatives, including those from (3-amino-1H-pyrazol-1-yl)acetic acid, have been updated to develop new anticancer agents. This research highlights the biological effect of pyrazoline derivatives in cancer treatment, emphasizing the importance of pyrazolines as significant heterocyclic compounds with essential biological activities (Pushkar Kumar Ray et al., 2022).
Pyrazole Carboxylic Acid Derivatives in Medicine
The synthesis and biological applications of pyrazole carboxylic acid derivatives, derived from (3-amino-1H-pyrazol-1-yl)acetic acid, demonstrate significant antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. This review offers an overview of the synthetic methods and biological applications, guiding scientists in medicinal chemistry toward developing new therapeutic agents (A. Cetin, 2020).
Recent Therapeutic Applications of Pyrazolines
Pyrazolines, synthesized from (3-amino-1H-pyrazol-1-yl)acetic acid, have been extensively studied for their diverse therapeutic applications, including their role in antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic potential of pyrazoline derivatives is significant, with ongoing research aimed at exploring new aspects for future drug development (M. Shaaban et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-aminopyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-4-1-2-8(7-4)3-5(9)10/h1-2H,3H2,(H2,6,7)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJWWRWZYMXKJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598868 |
Source


|
| Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-amino-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
1006319-29-4 |
Source


|
| Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)






![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)



